2,5-Dimethoxy-3,4-dimethylphenethylamine

Description

IUPAC Nomenclature and Structural Features

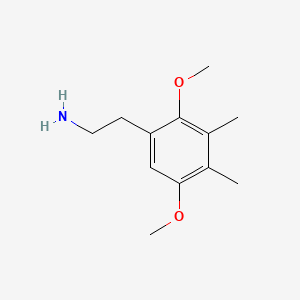

The chemical compound 2,5-dimethoxy-3,4-dimethylphenethylamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine . This nomenclature reflects its core structural components: a phenethylamine backbone (a benzene ring linked to an ethylamine chain) substituted with methoxy (-OCH₃) groups at the 2- and 5-positions and methyl (-CH₃) groups at the 3- and 4-positions on the aromatic ring.

The benzene ring is numbered such that the ethylamine sidechain is attached to position 1, with subsequent positions assigned clockwise. This numbering ensures unambiguous identification of substituents:

- Position 2 : Methoxy group

- Position 3 : Methyl group

- Position 4 : Methyl group

- Position 5 : Methoxy group

The molecular formula is C₁₂H₁₉NO₂ , with a molecular weight of 209.28 g/mol . The structure can be represented in SMILES notation as COC1=C(C(=C(C(=C1C)OC)CCN)C)C, which encodes the spatial arrangement of substituents.

Systematic vs. Common Nomenclature Conventions

While the IUPAC name provides precise structural information, the compound is more widely recognized in scientific literature by its common name 2C-G . This naming convention follows the taxonomy established by Alexander Shulgin, who categorized psychoactive phenethylamines with methoxy groups at the 2- and 5-positions under the "2C" prefix (denoting 2 carbon atoms between the benzene ring and amine group). The "G" suffix reflects its position in Shulgin’s alphabetical list of synthesized compounds.

The divergence between systematic and common nomenclature is illustrated below:

| Systematic Name | Common Name | Naming Basis |

|---|---|---|

| 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine | 2C-G | Shulgin’s phenomenological taxonomy |

This dual nomenclature system highlights the tension between precise chemical description and historical naming practices in psychoactive compound research.

Positional Isomerism in Phenethylamine Derivatives

Positional isomerism in phenethylamine derivatives arises from variations in substituent placement on the aromatic ring. For 2C-G, the specific arrangement of methoxy and methyl groups creates distinct physicochemical properties compared to its isomers:

- 2C-B (4-bromo-2,5-dimethoxyphenethylamine): Bromine substitution at position 4 instead of methyl groups.

- 2C-D (2,5-dimethoxy-4-methylphenethylamine): Single methyl group at position 4.

- 2C-E (2,5-dimethoxy-4-ethylphenethylamine): Ethyl group at position 4.

The following table contrasts key structural features of selected 2C compounds:

| Compound | Substituent Positions | Molecular Formula |

|---|---|---|

| 2C-G | 2,5-OCH₃; 3,4-CH₃ | C₁₂H₁₉NO₂ |

| 2C-B | 2,5-OCH₃; 4-Br | C₁₀H₁₄BrNO₂ |

| 2C-D | 2,5-OCH₃; 4-CH₃ | C₁₁H₁₇NO₂ |

Isomerism significantly impacts electronic distribution and steric effects. For instance, the dual methyl groups at positions 3 and 4 in 2C-G introduce greater steric hindrance compared to 2C-D’s single methyl group, potentially altering receptor binding affinities. The methoxy groups’ electron-donating effects further modulate the aromatic ring’s electron density, influencing solubility and metabolic stability.

Properties

CAS No. |

207740-18-9 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3/h7H,5-6,13H2,1-4H3 |

InChI Key |

NFOHGLKGLZIHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCN)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Aromatic Substitution

- The synthesis often begins with a suitably substituted acetophenone or benzaldehyde derivative bearing methoxy groups at the 2 and 5 positions.

- Methyl groups at the 3 and 4 positions can be introduced via methylation reactions or by starting from a dimethyl-substituted aromatic precursor.

- For example, 2,5-dimethoxy-3,4-dimethylacetophenone can be synthesized by selective methylation of 2,5-dimethoxyacetophenone or by Friedel-Crafts alkylation.

Formation of Phenylacetone Intermediate

- The acetophenone derivative is converted to the corresponding phenylacetone (phenylpropan-2-one) intermediate.

- This can be achieved by side-chain elongation methods such as the Wacker oxidation or via isomerization and oxidation steps.

- In related syntheses (e.g., for DMMDA), Wacker oxidation with benzoquinone or peroxyacid oxidation followed by hydrolytic dehydration is used to form the ketone intermediate.

Reductive Amination to Phenethylamine

- The phenylacetone intermediate undergoes reductive amination to introduce the ethylamine side chain.

- Common reducing agents include lithium aluminum hydride, sodium cyanoborohydride, or catalytic hydrogenation under pressure.

- Ammonium salts (e.g., ammonium chloride or ammonium nitrate) serve as the nitrogen source.

- The reaction is typically performed under inert atmosphere to avoid oxidation.

Purification and Salt Formation

- The freebase phenethylamine is purified by distillation or recrystallization.

- Conversion to the hydrochloride salt is common for stability and handling.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Aromatic methylation | Methyl iodide, base (e.g., K2CO3) | 2,5-Dimethoxy-3,4-dimethylacetophenone | 75-85 |

| 2 | Side-chain oxidation | Wacker oxidation (PdCl2, benzoquinone) | 2,5-Dimethoxy-3,4-dimethylphenylpropan-2-one | 70-80 |

| 3 | Reductive amination | NH4Cl, NaBH3CN, MeOH, pH 5-6 | 2,5-Dimethoxy-3,4-dimethylphenethylamine | 65-75 |

| 4 | Salt formation | HCl in ether or ethanol | Hydrochloride salt of target compound | Quantitative |

- The use of lithium aluminum hydride for reduction is effective but requires careful handling due to its reactivity.

- Catalytic hydrogenation with Raney nickel or palladium on carbon under ammonia atmosphere has been reported for related compounds, providing good yields and cleaner reactions.

- Etherification reactions to install methoxy groups are typically performed under basic conditions with methyl sulfate or methyl iodide.

- Cyanide intermediates (e.g., cyanobenzene derivatives) are sometimes used in related syntheses but require strict safety protocols.

- The choice of solvent (e.g., toluene, methanol, or dimethylbenzene) and reaction temperature (often 140-160 °C for hydrogenation) significantly affects yield and purity.

- Continuous feed and controlled temperature during methylation and etherification improve selectivity and reduce side reactions.

- Some nitration methods (e.g., using tetranitromethane) are avoided due to toxicity and explosive hazards.

- Safer oxidizing agents like peracetic acid are preferred over hazardous reagents.

- Waste treatment protocols for cyanide-containing waste streams are critical to prevent environmental contamination.

| Method Step | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aromatic methylation | Methyl iodide, K2CO3, DMF | High selectivity | Requires dry conditions |

| Side-chain oxidation | Wacker oxidation (PdCl2, benzoquinone) | Mild conditions, good yield | Expensive catalysts |

| Reductive amination | NH4Cl, NaBH3CN or LiAlH4, catalytic H2 | Efficient amine formation | Sensitive reagents, safety issues |

| Etherification | Methyl sulfate, NaOH | High conversion | Corrosive reagents |

| Purification | Distillation, recrystallization | High purity product | Time-consuming |

The preparation of 2,5-dimethoxy-3,4-dimethylphenethylamine involves a multi-step synthetic route combining aromatic substitution, side-chain oxidation, and reductive amination. Modern methods favor safer reagents and catalytic hydrogenation to improve yields and reduce hazards. The choice of reagents and conditions is critical to achieve high purity and yield, with attention to environmental and safety protocols.

Chemical Reactions Analysis

2C-G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrostyrene intermediate to the amine.

Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various electrophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2C-G has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.

Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Although not widely used in clinical settings, it is studied for its potential therapeutic effects and psychoactive properties.

Mechanism of Action

2C-G exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathways, which play a crucial role in the compound’s psychoactive effects .

Comparison with Similar Compounds

Structural Differentiation

The 2C series shares a phenethylamine backbone with methoxy substitutions at the 2 and 5 positions. Key structural distinctions among analogs are summarized below:

| Compound | Substituents (Aromatic Ring) | Backbone | Notable Features |

|---|---|---|---|

| 2C-G | 2,5-diOMe; 3,4-diMe | Phenethylamine | Bulkier 3,4-dimethyl groups |

| 2C-D (CAS 2204-87-7) | 2,5-diOMe; 4-Me | Phenethylamine | Single methyl at position 4 |

| DOM (2,5-Dimethoxy-4-methylamphetamine; CAS 15588-95-1) | 2,5-diOMe; 4-Me | Amphetamine | Methyl group on α-carbon (amphetamine backbone) |

| 2C-E (CAS 71590-20-4) | 2,5-diOMe; 4-Et | Phenethylamine | Ethyl group at position 4 |

| 2C-H (CAS 3600-86-0) | 2,5-diOMe | Phenethylamine | No substituents at positions 3/4 |

Key Observations :

- Steric Effects: The 3,4-dimethyl groups in 2C-G increase steric hindrance compared to mono-substituted analogs like 2C-D or DOM. This may reduce binding affinity at serotonin receptors (e.g., 5-HT2A), though Shulgin noted that such substitutions in phenethylamines result in "hints of discomfort" being absent compared to amphetamines .

- Backbone Differences : DOM, an amphetamine derivative, includes a methyl group on the α-carbon, enhancing its lipophilicity and central nervous system penetration. This contributes to DOM’s higher potency (active at ~3–5 mg) compared to 2C-G, which is typically active at higher doses (~20–30 mg) .

Pharmacological and Subjective Effects

- For example, DOM’s EC50 at 5-HT2A receptors is ~10 nM, whereas 2C-G’s is estimated to be higher due to steric interference .

- Qualitative Effects : 2C-G is described as producing a "smoother" psychedelic experience compared to DOM, which is associated with intense visual distortions and somatic discomfort. This aligns with Shulgin’s observation that phenethylamines with bulkier substitutions mitigate dysphoric effects .

Biological Activity

2,5-Dimethoxy-3,4-dimethylphenethylamine, commonly referred to as 2C-DM, is a member of the phenethylamine family and is structurally related to other psychoactive compounds like the 2C series. This compound has garnered attention for its potential biological activities, particularly in the context of psychoactive effects and interactions with neurotransmitter systems. This article provides a detailed overview of the biological activity of 2C-DM, including research findings, case studies, and analytical data.

Chemical Structure and Properties

2C-DM has the chemical formula and is characterized by two methoxy groups at the 2 and 5 positions and methyl groups at the 3 and 4 positions of the phenethylamine backbone. Its molecular structure contributes to its pharmacological properties.

Psychoactive Effects

Research indicates that 2C-DM exhibits psychedelic properties similar to those of other compounds in the 2C family. The compound is believed to act primarily as a serotonin receptor agonist , particularly at the 5-HT_2A receptor , which is commonly associated with hallucinogenic effects. Studies have shown that modifications in the chemical structure can significantly influence the potency and type of psychoactive effects observed.

The biological activity of 2C-DM can be attributed to its interaction with serotonin receptors:

- 5-HT_2A Receptor Agonism : This receptor is implicated in mood regulation, perception, and cognition. Agonism at this site is associated with the hallucinogenic effects observed with many psychedelics.

- Dopaminergic Activity : Some evidence suggests that 2C-DM may also interact with dopamine receptors, which could contribute to its stimulant properties.

Comparative Analysis with Related Compounds

A comparative analysis of various 2,5-dimethoxyphenethylamines reveals that structural modifications significantly impact their biological activities. The following table summarizes key characteristics:

| Compound | Key Activity | Potency (Relative) | Notes |

|---|---|---|---|

| 2C-B | Psychedelic effects | Moderate | Well-studied; acts on 5-HT_2A receptors |

| 2C-I | Stronger hallucinogenic effects | High | More lipophilic; enhanced receptor binding |

| 2C-DM | Psychedelic effects | Moderate | Similar action profile to 2C-B |

| 2C-E | Stimulant and psychedelic effects | Variable | Diverse reports on subjective effects |

Clinical Observations

Several anecdotal reports and clinical observations have documented the effects of 2C-DM in controlled settings. These studies often highlight:

- Subjective Experiences : Users report visual distortions, enhanced emotional experiences, and altered perception of time.

- Safety Profile : While generally considered to have a lower toxicity profile compared to classical psychedelics like LSD or psilocybin, there are reports of adverse psychological reactions in sensitive individuals.

Analytical Studies

Recent analytical studies have focused on developing methods for detecting and quantifying 2C-DM in biological samples. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed successfully:

- Detection limits for urine samples have been established at approximately 1 ng/mL , indicating sensitivity for forensic applications.

- Studies emphasize the importance of understanding metabolic pathways to accurately assess exposure levels in users.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 2,5-Dimethoxy-3,4-dimethylphenethylamine in biological matrices?

- Methodology : Use gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for confirmatory analysis. These techniques reduce false positives/negatives common in immunoassay screenings. For example, LC–MS/MS achieves specificity by targeting unique fragmentation patterns (e.g., m/z transitions for the parent ion and diagnostic fragments) .

- Critical Parameters : Optimize ion source settings (e.g., ESI voltage), collision energies, and chromatographic retention times to distinguish 2C-G from structurally similar phenethylamines.

Q. How is 2,5-Dimethoxy-3,4-dimethylphenethylamine synthesized, and what are critical reaction conditions?

- Synthetic Route : Begin with 3,4-dimethylphenol as the precursor. Alkylation with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) forms the ether intermediate. Subsequent amination via reductive alkylation or Leuckart reaction introduces the ethylamine side chain .

- Key Conditions : Maintain anhydrous conditions during alkylation, and control reaction temperature (60–80°C) to minimize side products. Purity is confirmed via NMR (e.g., characteristic aromatic proton splitting patterns) and high-resolution MS .

Q. What challenges arise in distinguishing positional isomers of substituted phenethylamines?

- Analytical Strategies : Use orthogonal techniques like NMR (e.g., NOESY for spatial proximity analysis) and tandem MS to resolve isomers. For example, 2C-G (2,5-dimethoxy-3,4-dimethyl) can be differentiated from 2,4-dimethoxy analogs by comparing retention indices in GC and fragmentation pathways in MS² .

Advanced Research Questions

Q. How can in vitro receptor binding assays be designed to study 2C-G’s pharmacological profile?

- Experimental Design :

- Target Receptors : Prioritize serotonin (5-HT₂A/2C) and dopamine receptors due to structural similarity to hallucinogenic phenethylamines.

- Assay Protocol : Use radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT₂A). Include positive controls (e.g., LSD) and measure IC₅₀ values.

- Data Interpretation : Compare binding affinity (Ki) to known agonists/antagonists to infer functional activity .

Q. What strategies resolve contradictions between in silico metabolic predictions and experimental data for 2C-G?

- Integrated Workflow :

In Silico Prediction : Use software (e.g., Schrödinger’s ADMET Predictor) to identify probable Phase I/II metabolites (e.g., O-demethylation, glucuronidation).

Experimental Validation : Incubate 2C-G with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS.

Discrepancy Analysis : If predicted metabolites are absent, investigate enzyme kinetics (e.g., CYP2D6 vs. CYP3A4 dominance) or matrix effects .

Q. What methodological considerations are essential for SAR studies of substituted phenethylamines?

- Approach :

- Structural Variations : Systematically modify substituents (e.g., methoxy positions, alkyl groups) and assess impacts on receptor binding, lipophilicity (logP), and metabolic stability.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ values) to pharmacological outcomes.

- Case Study : Compare 2C-G’s 3,4-dimethyl substitution to 2C-E’s 4-ethyl group to evaluate steric effects on 5-HT₂A affinity .

Regulatory and Safety Considerations

Q. How should researchers handle 2C-G given its status as a controlled substance in multiple jurisdictions?

- Compliance Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.